1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
This compound (CAS: 147676-94-6) is a pyrazolo[4,3-d]pyrimidin-7-one derivative with a bromoacetyl substituent at the 5-position of the 2-ethoxyphenyl ring. Its structure shares a core scaffold with phosphodiesterase (PDE) inhibitors like sildenafil but distinguishes itself via the bromoacetyl group, which may influence electronic properties and bioactivity . The compound likely serves as an intermediate or a candidate for PDE inhibition studies, given structural parallels to known inhibitors .
Properties
IUPAC Name |
5-[5-(2-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3/c1-4-6-13-16-17(24(3)23-13)19(26)22-18(21-16)12-9-11(14(25)10-20)7-8-15(12)27-5-2/h7-9H,4-6,10H2,1-3H3,(H,21,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIASSJCOLPSEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CBr)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cGMP phosphodiesterase enzyme . This enzyme plays a crucial role in regulating the intracellular levels of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in various physiological processes.
Mode of Action
The compound acts as an inhibitor of the cGMP phosphodiesterase enzyme . By binding to this enzyme, it prevents the hydrolysis of cGMP, leading to an increase in intracellular cGMP levels.
Biochemical Pathways
Increased levels of cGMP can affect various biochemical pathways. One of the most significant is the nitric oxide (NO) pathway . Elevated cGMP levels can enhance the activity of protein kinase G (PKG), which in turn can lead to the relaxation of smooth muscle cells, among other effects.
Pharmacokinetics
It is slightly soluble in DMSO and very slightly soluble in heated methanol, suggesting that its bioavailability may be influenced by these properties.
Result of Action
The increase in intracellular cGMP levels resulting from the inhibition of the cGMP phosphodiesterase enzyme can have various molecular and cellular effects. These include the relaxation of smooth muscle cells, which is a key mechanism in the treatment of certain conditions like erectile dysfunction.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, its storage temperature is recommended to be -20°C in an inert atmosphere, suggesting that it may be sensitive to higher temperatures
Biological Activity
1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS# 147676-94-6) is a synthetic compound with potential biological activity. It belongs to the class of pyrazolo[4,3-d]pyrimidines, which have been studied for various pharmacological effects, including anticancer and kinase inhibition properties. This article reviews the biological activity of this compound based on synthesized data, structure-activity relationships, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 433.3 g/mol. The compound's structure includes a pyrazolo[4,3-d]pyrimidine core substituted with a bromoacetyl and ethoxyphenyl group, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁BrN₄O₃ |
| Molecular Weight | 433.3 g/mol |
| CAS Number | 147676-94-6 |
| Purity | ≥90% |
Anticancer Activity
Research has indicated that compounds within the pyrazolo[4,3-d]pyrimidine family exhibit significant anticancer properties. A study evaluated various pyrazolo derivatives against human cancer cell lines (MCF-7 for breast cancer and K-562 for chronic myeloid leukemia). The results showed that while some derivatives demonstrated cytotoxicity, the specific compound did not exhibit significant inhibitory effects on these cell lines within the tested concentration range .
Kinase Inhibition
Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell cycle progression. The target compound was assessed for its ability to inhibit cyclin-dependent kinases (CDKs) and Bcr-Abl protein kinases. However, it was found that this compound did not effectively inhibit CDK2/cyclin E or Abl kinases, which are often implicated in the proliferation of cancer cells. This lack of activity may be attributed to the structural absence of a critical NH group required for binding to kinase targets .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-d]pyrimidines is often influenced by their substituents. The presence of bromoacetyl and ethoxy groups in this compound may alter its lipophilicity and interaction with biological targets. Comparative studies suggest that modifications to the pyrazolo core can enhance or diminish biological activity; hence, further structural optimization could yield more potent derivatives .
Case Studies
- Synthesis and Characterization : A recent study synthesized various pyrazolo derivatives and characterized their structures using X-ray crystallography and NMR spectroscopy. The synthesized compounds were evaluated for their biological activities against several cancer cell lines, providing insights into their potential therapeutic applications .
- In Silico Studies : Computational docking studies have been performed to predict the binding affinity of this compound to various kinases. These studies indicated that while the compound might interact with certain targets, its efficacy as a kinase inhibitor remains limited compared to other known inhibitors in this class .
Scientific Research Applications
The compound features a pyrazolo-pyrimidine core, which is known for its biological activity. The presence of a bromoacetyl group enhances its reactivity and potential therapeutic effects.
Neuropharmacology
Research indicates that this compound may have implications in treating neurological disorders such as Parkinson's disease and schizophrenia. Its mechanism of action involves the inhibition of phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways related to memory and cognition .
Case Studies
- Parkinson's Disease : A study demonstrated that derivatives of pyrazolo-pyrimidines could improve motor functions in animal models of Parkinson's disease by enhancing dopaminergic signaling .
- Schizophrenia : Another investigation highlighted the potential of similar compounds in alleviating cognitive deficits associated with schizophrenia through modulation of neurotransmitter systems .
Memory and Learning
The compound has been evaluated for its effects on memory enhancement. In vitro studies suggest that it may enhance synaptic plasticity, thereby improving learning outcomes in experimental models .
Proteomics Research
1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one is utilized in proteomics for its ability to interact with specific proteins involved in signal transduction pathways. This interaction can be crucial for understanding disease mechanisms at the molecular level .
Enzyme Inhibition
The compound exhibits inhibitory effects on certain enzymes linked to cancer progression. Studies have shown that it can inhibit phosphodiesterase activity, leading to increased levels of cyclic nucleotides, which are important for regulating cell growth and apoptosis .
Chemical Reactions Analysis
Key Reactions and Mechanisms
The following chemical reactions are notable for modifying the compound to enhance its biological properties or to synthesize derivatives:
-
Nucleophilic Substitution : The bromoacetyl group can undergo nucleophilic substitution reactions with amines or alcohols to form various derivatives.
-
Deprotonation Reactions : Under basic conditions, the presence of acidic protons in the pyrazole moiety can lead to deprotonation, facilitating further reactions such as alkylation or acylation.
-
Reduction Reactions : The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield corresponding alcohols or amines.
Potential Biological Activities
Research indicates that compounds within this class exhibit significant biological activities:
-
Inhibition of cGMP Phosphodiesterase : These compounds have been identified as potent inhibitors of cyclic guanosine monophosphate phosphodiesterase (cGMP PDE), which plays a critical role in cardiovascular health by regulating smooth muscle relaxation and blood flow.
Reaction Conditions and Yields
The following table summarizes various synthesis routes along with their yields and conditions:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include:
Sildenafil Citrate (CAS: 139755-83-2): Features a 4-methylpiperazinylsulfonyl group at the 5-position. It is a clinically approved PDE5 inhibitor for erectile dysfunction .
5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS: 139756-21-1): Lacks the bromoacetyl group, serving as a precursor in sildenafil synthesis .
Physical and Chemical Properties
- Melting Points : The bromoacetyl group’s bulkiness and polarity may lower the melting point compared to simpler ethoxyphenyl derivatives (e.g., 2a: 144–145°C) but raise it relative to more polar analogues like hydroxychlorodenafil .
- Solubility: Bromoacetyl’s electronegativity likely enhances aqueous solubility compared to non-polar substituents (e.g., propyl or ethoxy groups) but reduces it relative to hydroxylated derivatives .
Preparation Methods
Aminopyrazole Intermediate Preparation
The synthesis begins with the preparation of 4-amino-1-methyl-3-propylpyrazole-5-carboxamide hydrochloride, a critical intermediate. This compound is synthesized via cyclocondensation of 1,1'-dicyano-2,2'-dithiomethylethylene with 4-nitrophenylhydrazine in dioxane catalyzed by piperidine. The reaction proceeds at room temperature for 12–18 hours, yielding a thioether-functionalized pyrazole precursor. Subsequent treatment with formamide and acetic anhydride at 150°C for 10 hours facilitates cyclization to form the pyrazolo[3,4-d]pyrimidin-4-amine core.
Ring Closure and Oxidation
Ring closure to form the pyrazolopyrimidinone structure is achieved using formic acid under reflux. For example, refluxing 4-amino-1-methyl-3-propylpyrazole-5-carboxamide with 85% formic acid for 5 hours yields 3-(methylthio)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The methylthio group at position 3 serves as a leaving group for subsequent functionalization.
Functionalization of the Phenyl Moiety
Ethoxy Group Introduction
The 2-ethoxyphenyl substituent is introduced via a benzamidation reaction. A solution of 2-ethoxybenzoic acid in dichloromethane is activated with triethylamine and ethyl chloroformate at 0°C, forming a mixed anhydride intermediate. This reacts with 4-amino-1-methyl-3-propylpyrazole-5-carboxamide hydrochloride to yield 4-(2-ethoxybenzamido)-1-methyl-3-propylpyrazole-5-carboxamide. The reaction achieves 95% yield after crystallization from isopropyl ether.
Table 1: Reaction Conditions for Ethoxy Group Introduction
| Parameter | Value |
|---|---|
| Temperature | 0°C → room temperature |
| Solvent | Dichloromethane |
| Reagents | Triethylamine, ethyl chloroformate |
| Yield | 95% |
| Crystallization Solvent | Isopropyl ether |
Bromoacetyl Group Installation
The bromoacetyl group at position 5 of the phenyl ring is introduced via Friedel-Crafts acetylation followed by bromination. After sulfonation of the phenyl ring using chlorosulfonic acid at 35°C for 2 hours, the intermediate is treated with bromine in dichloromethane at −10°C. Alternatively, direct bromoacetylation is achieved using bromoacetyl chloride in the presence of AlCl₃, though this method requires stringent temperature control to avoid over-bromination.
Final Cyclization and Purification
Tetrabutylammonium Bromide-Mediated Cyclization
The penultimate step involves cyclization of the functionalized intermediate to form the pyrazolo[4,3-d]pyrimidin-7-one core. A mixture of 4-[2-ethoxy-5-(bromoacetyl)benzamido]-1-methyl-3-propylpyrazole-5-carboxamide, NaOH, and tetrabutylammonium bromide in 1,3-butanediol is heated to 110°C for 10 minutes. This one-pot reaction proceeds via intramolecular nucleophilic attack, yielding the target compound with 95% efficiency after acid-base workup.
Table 2: Cyclization Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | 1,3-Butanediol |
| Catalyst | Tetrabutylammonium bromide |
| Temperature | 110°C |
| Reaction Time | 10 minutes |
| Yield | 95% |
Purification and Characterization
Crude product is purified via recrystallization from isopropanol, yielding white crystalline solids with a melting point of 187–189°C. HPLC analysis confirms purity >99%, while ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 8.69 ppm (pyrimidine CH), 4.12 ppm (ethoxy OCH₂), and 2.98 ppm (bromoacetyl CH₂).
Comparative Analysis of Synthetic Routes
Patent vs. Academic Methods
The patent route emphasizes scalability, using cost-effective reagents like triethylamine and dichloromethane, whereas academic protocols prioritize structural diversity through hydrazine-mediated substitutions. Key distinctions include:
-
Reaction Time : Patent methods complete cyclization in 10 minutes vs. 5 hours in academic procedures.
-
Yield : Patent routes achieve 95% yield vs. 70–80% in literature.
-
Functionalization : Bromoacetyl installation in patents avoids hazardous bromine gas through bromoacetyl chloride.
Challenges and Optimization Opportunities
Bromoacetyl Stability
The bromoacetyl group is prone to hydrolysis under basic conditions. Stabilization strategies include:
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Basic Research Question
Methodological Answer:
The synthesis of pyrazolo-pyrimidine derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For example, intermediates like 4-(2-ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide (CAS 139756-03-9) can be synthesized via refluxing in dry pyridine with aromatic amines, followed by neutralization and crystallization . Key steps for optimization include:
- Reaction Conditions: Use anhydrous solvents (e.g., pyridine) and controlled heating (reflux at 110–120°C for 6–8 hours) to minimize side reactions.
- Purification: Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) and recrystallization from ethanol to isolate high-purity crystals.
- Quality Control: Validate intermediates using LC-MS (electrospray ionization) and compare retention times with reference standards .
What experimental design considerations are critical for evaluating phosphodiesterase (PDE) inhibition activity?
Advanced Research Question
Methodological Answer:
To assess PDE inhibition, follow AOAC SMPR 2014.011 guidelines for method validation :
- Assay Setup: Use recombinant PDE isoforms (e.g., PDE5) in a buffer system (15.4 g ammonium acetate in 1 L water, pH 6.5 adjusted with acetic acid) . Include positive controls (e.g., sildenafil) and vehicle controls.
- Kinetic Analysis: Measure IC₅₀ values via fluorescence-based assays (e.g., cAMP/CaM-dependent PDE activity) with substrate concentrations spanning 0.1–10× Km.
- Data Interpretation: Account for non-specific binding by including 0.1% bovine serum albumin (BSA) in assay buffers. Normalize activity to baseline (no inhibitor) and validate results across three independent replicates.
Which analytical techniques are most reliable for characterizing this compound and its derivatives?
Basic Research Question
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30). Monitor at 254 nm for UV-active pyrazolo-pyrimidine cores .
- Nuclear Magnetic Resonance (NMR): Assign peaks for the bromoacetyl group (¹H NMR: δ 3.8–4.1 ppm for ethoxy; ¹³C NMR: δ 170–175 ppm for carbonyl).
- Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]⁺: ~470–480 Da for bromoacetyl derivatives) .
How can researchers resolve contradictions in bioactivity data between structural analogs?
Advanced Research Question
Methodological Answer:
Discrepancies in PDE inhibition or cytotoxicity may arise from subtle structural variations (e.g., sulfonyl chloride vs. bromoacetyl substituents) . To address this:
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with systematic substitutions (e.g., replacing bromoacetyl with chlorosulfonyl groups) and compare IC₅₀ values.
- Molecular Docking: Model interactions with PDE5’s catalytic domain (PDB: 1UDT) using software like AutoDock Vina. Focus on hydrogen bonding with Gln817 and hydrophobic contacts with Phe820 .
- Statistical Validation: Apply ANOVA with post-hoc Tukey tests to determine significance (p < 0.05) across analog datasets.
What strategies are recommended for studying the metabolic stability of this compound?
Advanced Research Question
Methodological Answer:
- In Vitro Microsomal Assays: Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer. Monitor degradation via LC-MS/MS over 60 minutes.
- Metabolite Identification: Use high-resolution MS (HRMS) in positive ion mode to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with parent compound.
- CYP Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).
How should researchers address conflicting literature data on this compound’s solubility and formulation?
Advanced Research Question
Methodological Answer:
Discrepancies often stem from polymorphic forms or solvent systems. To standardize:
- Solubility Profiling: Use the shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Measure saturation concentrations via UV-Vis spectroscopy (λmax ~290 nm for pyrazolo-pyrimidine).
- Polymorph Screening: Conduct X-ray diffraction (XRD) to identify crystalline forms. Optimize formulations using co-solvents (e.g., PEG 400) or liposomal encapsulation for in vivo studies.
- Reference Standards: Cross-validate results with certified materials (e.g., CAS 139756-21-1 from Santa Cruz Biotechnology) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
